molecular formula C10H7NOS B13175165 4-(Pyridin-3-yl)thiophene-3-carbaldehyde

4-(Pyridin-3-yl)thiophene-3-carbaldehyde

Cat. No.: B13175165
M. Wt: 189.24 g/mol
InChI Key: YUDVRALHWWORAD-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiophene-3-carbaldehyde typically involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)thiophene-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 4-(Pyridin-3-yl)thiophene-3-carboxylic acid.

    Reduction: 4-(Pyridin-3-yl)thiophene-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Pyridin-3-yl)thiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiophene-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)thiophene-2-carbaldehyde
  • 4-(Pyridin-2-yl)thiophene-3-carbaldehyde
  • 4-(Pyridin-4-yl)thiophene-3-carbaldehyde

Uniqueness

4-(Pyridin-3-yl)thiophene-3-carbaldehyde is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

4-pyridin-3-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-5-9-6-13-7-10(9)8-2-1-3-11-4-8/h1-7H

InChI Key

YUDVRALHWWORAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC=C2C=O

Origin of Product

United States

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